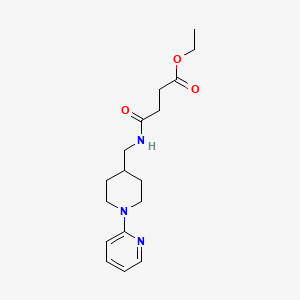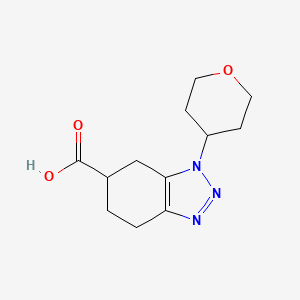
3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxylic acid: is an organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound is characterized by the presence of a chlorophenyl group at the 3-position, an ethyl group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 2-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Fischer Indole Synthesis: : One common method to synthesize indole derivatives is the Fischer indole synthesis. This involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions. For 3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxylic acid, the starting materials would include 4-chlorophenylhydrazine and an appropriate ketone or aldehyde that introduces the ethyl and methyl groups.
-
Palladium-Catalyzed Coupling Reactions: : Another method involves palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura or Heck reactions, to introduce the chlorophenyl group onto the indole core.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions would be optimized to ensure high yield and purity, involving precise control of temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the indole nitrogen or the ethyl side chain. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
-
Substitution: : The chlorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions. Reagents like sodium hydroxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of indole N-oxide or carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.
Substitution: Introduction of various nucleophiles into the chlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions of indole derivatives with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
Medically, indole derivatives are known for their pharmacological activities. This compound could be explored for its potential anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound might be used in the synthesis of dyes, pigments, or other specialty chemicals due to its stable indole core and reactive functional groups.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxylic acid would depend on its specific application. Generally, indole derivatives interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The carboxylic acid group can form ionic bonds with basic residues in proteins, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1H-indole-2-carboxylic acid: Lacks the ethyl and methyl groups, which may affect its reactivity and binding properties.
5-ethyl-1-methyl-1H-indole-2-carboxylic acid: Lacks the chlorophenyl group, which may reduce its hydrophobic interactions.
3-(4-bromophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, potentially altering its reactivity and biological activity.
Uniqueness
The presence of the chlorophenyl group, along with the ethyl and methyl substitutions, makes 3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxylic acid unique
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-ethyl-1-methylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-3-11-4-9-15-14(10-11)16(17(18(21)22)20(15)2)12-5-7-13(19)8-6-12/h4-10H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCBYCBDVXMFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-7-hydroxy-2-{[3-(propan-2-yl)phenyl]imino}-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2493793.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2493794.png)

![N-(2,4-difluorophenyl)-2-[[5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide](/img/structure/B2493799.png)



![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2493804.png)


![2-(oxolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2493812.png)
![5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2493813.png)

